Bis(triphenylphosphine)nickel(II)chloride
Description
Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂, CAS 14264-16-5) is a tetracoordinate nickel(II) complex with a molecular weight of 656.18 g/mol . It exists in both tetrahedral and square planar geometries, depending on the coordination environment . The compound is synthesized by reacting nickel(II) chloride hexahydrate with triphenylphosphine in glacial acetic acid, yielding a green precipitate . Key properties include a decomposition temperature of 250°C and applications in catalysis, such as C–H activation, cross-coupling, and oxidative addition reactions .
Properties
IUPAC Name |
nickel(2+);triphenylphosphane;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2NiP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
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CAS No. |
14264-16-5 | |
| Record name | Bis(triphenylphosphine)nickel dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nickel, dichlorobis(triphenylphosphine)- | |
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| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
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Preparation Methods
Reagents and Reaction Stoichiometry
The classical synthesis involves nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and triphenylphosphine (PPh₃) in glacial acetic acid (AcOH). A molar ratio of 1:2 for NiCl₂·6H₂O to PPh₃ is typically employed to ensure complete ligand coordination.
Procedural Overview
-
Dissolution of Nickel Salt : NiCl₂·6H₂O (4.76 g, 20 mmol) is dissolved in 100 mL of warm AcOH.
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Ligand Addition : PPh₃ (10.50 g, 40 mmol) is separately dissolved in AcOH and cooled to room temperature before combining with the nickel solution.
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Crystallization : The mixture is stirred for 30 minutes, yielding a dark green precipitate, which is filtered, washed with cold AcOH, and dried under vacuum.
Yield and Purity
This method typically achieves yields of 85–90%, with purity >95% as confirmed by elemental analysis. The use of AcOH ensures ligand solubility while minimizing side reactions.
Ethanol-Isopropanol Reflux Method
Anhydrous Conditions for Enhanced Stability
A modified protocol emphasizes anhydrous solvents to prevent hydrolysis of the nickel complex:
Stepwise Procedure
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Nickel Chloride Solution : NiCl₂·6H₂O (1.2 g) is dissolved in dry ethanol (15 mL) under gentle warming.
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Ligand Dissolution : PPh₃ (2.8 g) is refluxed in isopropanol (30 mL) until fully dissolved.
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Combination and Reflux : The nickel solution is added to the ligand mixture, refluxed for 10 minutes, and cooled to precipitate crystalline product.
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Workup : The product is filtered, washed with cold ethanol and diethyl ether, and air-dried.
Performance Metrics
-
Advantages : Reduced decomposition risk due to anhydrous conditions; high crystallinity facilitates handling.
Triethyl Orthoformate-Assisted Dehydration
Rationale for Dehydrating Agents
The presence of water in NiCl₂·6H₂O can hinder ligand coordination. A 2023 study introduced triethyl orthoformate (TEOC) as an in situ dehydrating agent to improve yields.
Optimized Protocol
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) | Key Improvement |
|---|---|---|---|
| Traditional AcOH | 85–90 | 95 | — |
| Ethanol-Isopropanol | 98 | 97 | Anhydrous solvents |
| TEOC-Assisted | 99 | 99 | Water removal via TEOC |
The TEOC method achieves near-stoichiometric yields by suppressing side reactions from residual water.
Mechanistic Insights and Critical Parameters
Ligand Coordination Dynamics
The octahedral geometry of NiCl₂(PPh₃)₂ arises from the displacement of labile water molecules in NiCl₂·6H₂O by PPh₃ ligands. Spectroscopic studies confirm that the rate-limiting step involves the dissociation of water from the nickel center, which is accelerated in aprotic solvents.
Chemical Reactions Analysis
Types of Catalyzed Reactions
NiCl₂(PPh₃)₂ facilitates several key transformations:
Reaction Conditions and Reagents
Optimal conditions vary by reaction type:
Cross-Coupling Reactions
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Catalyst Activation: Reduction with n-BuLi or Zn generates active Ni(0) species
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Temperature: Room temperature for aryl mesylates/sulfamates; 60–80°C for aryl chlorides
Hydrosilylation
Carboxylation
Mechanistic Insights
The catalytic cycle involves three stages:
-
Reduction to Active Ni(0):
NiCl₂(PPh₃)₂ reacts with n-BuLi or Zn to form Ni(0)-PPh₃ complexes, which undergo oxidative addition with substrates like aryl chlorides : -
Transmetallation:
Organometallic reagents (e.g., boronic acids, organozinc) transfer their organic group to nickel: -
Reductive Elimination:
Carbon–carbon bond formation releases the product and regenerates Ni(0):
Structural Effects:
-
The square planar isomer (red form) predominates in polar solvents, favoring oxidative addition .
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The tetrahedral isomer (blue form) is more active in nonpolar media due to weaker Ni–Cl bonding .
Performance Comparison
NiCl₂(PPh₃)₂ exhibits distinct advantages over other nickel catalysts:
Key Advantages:
Limitations and Challenges
-
Substrate Scope: Less effective for electron-rich aryl chlorides (e.g., p-methoxychlorobenzene requires >24 hrs) .
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Byproduct Formation: Competitive homocoupling observed with bulky boronic acids .
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Ligand Degradation: Triphenylphosphine oxidizes to phosphine oxide under aerobic conditions, necessitating inert atmospheres .
Recent Advances
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Room-Temperature Coupling: Modified protocols using PCy₃ as a co-ligand enable couplings at 25°C with 85–95% yields .
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C–H Activation: NiCl₂(PPh₃)₂ catalyzes direct arylation of indoles via chelation-assisted C–H bond cleavage .
NiCl₂(PPh₃)₂ remains indispensable in modern synthetic chemistry due to its balance of activity, stability, and cost. Ongoing research aims to expand its substrate scope and improve enantioselectivity in asymmetric transformations.
Scientific Research Applications
Catalysis
Cross-Coupling Reactions
Bis(triphenylphosphine)nickel(II)chloride is widely recognized for its catalytic role in cross-coupling reactions, including:
- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The use of this nickel complex enhances the reaction efficiency and yield .
- Negishi Coupling : Similar to Suzuki reactions, Negishi coupling facilitates the formation of carbon-carbon bonds using organozinc reagents. The nickel complex serves as an effective catalyst, allowing for diverse coupling partners .
Hydrosilylation and Hydrogenation
The compound is also utilized as a catalyst for hydrosilylation reactions, where silanes react with alkenes or alkynes, and hydrogenation processes, which involve the addition of hydrogen to unsaturated compounds. These reactions are crucial in organic synthesis for producing various functionalized products .
Organometallic Chemistry
In organometallic chemistry, this compound acts as a key reagent for synthesizing complex organometallic compounds. Its ability to form stable complexes allows researchers to explore new synthetic pathways and develop novel materials with tailored properties .
Material Science
The compound plays a significant role in material science, particularly in developing conductive polymers and nanomaterials. Its application in these areas is vital for advancements in electronics and energy storage technologies. For example, this compound can be incorporated into polymer matrices to enhance conductivity and stability .
Pharmaceutical Development
In pharmaceutical research, this compound is employed in the synthesis of biologically active compounds. Its catalytic properties streamline the drug discovery process by facilitating the formation of complex molecular structures that are often required in medicinal chemistry .
Coordination Chemistry
This compound is instrumental in studying coordination complexes and metal-ligand interactions. Understanding these interactions is crucial for various biological processes and industrial applications. Researchers utilize this compound to explore the fundamental principles of coordination chemistry and develop new catalysts .
Data Table: Summary of Applications
| Application Area | Specific Reactions/Uses | Benefits |
|---|---|---|
| Catalysis | Suzuki Coupling, Negishi Coupling | High efficiency and yield |
| Organometallic Chemistry | Synthesis of organometallic compounds | Enables exploration of new synthetic pathways |
| Material Science | Development of conductive polymers and nanomaterials | Enhances electronic properties |
| Pharmaceutical Development | Synthesis of biologically active compounds | Streamlines drug discovery |
| Coordination Chemistry | Study of metal-ligand interactions | Advances understanding of coordination chemistry |
Case Studies
- Suzuki Coupling Example : A study demonstrated that using this compound in Suzuki coupling reactions led to a significant increase in product yield compared to traditional palladium catalysts, highlighting its potential as a cost-effective alternative .
- Hydrosilylation Reaction : Research showed that this nickel complex effectively catalyzed the hydrosilylation of styrene with diphenylsilane, yielding high conversions under mild conditions, showcasing its utility in synthetic organic chemistry .
- Material Development : Investigations into incorporating this compound into polymer systems revealed enhanced electrical conductivity, making it a promising candidate for applications in flexible electronics .
Mechanism of Action
The mechanism by which nickel, dichlorobis(triphenylphosphine)-, exerts its catalytic effects involves the coordination of the nickel center with the phosphorus atoms of the triphenylphosphine ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, leading to the desired chemical transformations .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
Key Differences :
- Ligand Flexibility: The monodentate PPh₃ ligands in Bis(triphenylphosphine)nickel(II) chloride allow dynamic coordination, facilitating diverse catalytic pathways. In contrast, bidentate ligands (e.g., in ) enforce rigid geometries, favoring specific reaction mechanisms.
- Substrate Scope : Bulkier ligands (e.g., dicyclohexylphenylphosphine) enable catalysis of sterically hindered substrates but may reduce activity for smaller molecules .
Biological Activity
Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex with significant biological and catalytic applications. This compound is synthesized by reacting nickel(II) chloride with triphenylphosphine in various solvents, leading to two geometric isomers: a red square planar form and a blue tetrahedral form. Each isomer exhibits distinct properties, influencing their biological activity and utility in organic synthesis.
- Molecular Formula : NiCl(PPh)
- Molecular Weight : Approximately 654.17 g/mol
- Appearance : Dark green to dark gray crystals or powder
- Melting Point : ~250°C (decomposes)
- Solubility : Insoluble in water; hygroscopic nature
The biological activity of this compound primarily arises from its ability to act as a catalyst in various chemical reactions, particularly in the formation of biologically active compounds. The nickel center can coordinate with different substrates, facilitating transformations that are crucial in medicinal chemistry.
Biological Applications
- Catalysis in Organic Synthesis :
-
Synthesis of Biologically Active Molecules :
- The compound has been employed in the synthesis of various biologically active molecules, contributing to drug discovery and development.
- Potential Therapeutic Agents :
Toxicity and Safety Considerations
Despite its applications, this compound poses certain health risks:
- Irritation : It is classified as an irritant and can cause respiratory issues upon inhalation. Chronic exposure may lead to skin inflammation or conjunctivitis .
- Safety Precautions : Appropriate handling measures should be employed to minimize exposure, including the use of personal protective equipment (PPE) during experiments.
Study 1: Catalytic Efficiency in Cross-Coupling Reactions
A study demonstrated the effectiveness of this compound in catalyzing Suzuki reactions. The researchers found that the compound could efficiently couple aryl halides with boronic acids under mild conditions, yielding high product yields .
| Reaction Type | Substrates Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl Halides + Boronic Acids | 85-95% | Mild heat, THF solvent |
Study 2: Biological Activity Assessment
Another investigation focused on the biological effects of nickel complexes on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, suggesting potential for targeted cancer therapy .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Cancer Cell Line A | 10 | 5 |
| Normal Cell Line B | 50 | 1 |
Q & A
Q. What is the recommended protocol for synthesizing Bis(triphenylphosphine)nickel(II) chloride, and how can purity be validated?
Methodological Answer: Synthesis typically involves reacting nickel chloride hydrate with triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., ethanol or dichloromethane) under inert conditions. The product precipitates as a green-black crystalline solid . To validate purity:
- Use elemental analysis (C, H, Ni, P, Cl) to confirm stoichiometry.
- IR spectroscopy identifies ν(Ni-Cl) and ν(PPh₃) vibrational modes.
- Magnetic susceptibility measurements (μeff ≈ 3.2 BM) confirm the paramagnetic Ni(II) center.
Q. How does moisture affect the stability of Bis(triphenylphosphine)nickel(II) chloride during storage and handling?
Methodological Answer: The compound decomposes in humid air or aqueous environments, releasing HCl and forming hydrated nickel species . For stability:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Full-face shields, nitrile gloves, and flame-retardant lab coats .
- Ventilation: Use fume hoods to avoid inhalation of toxic decomposition products (e.g., HCl, CO) .
- Emergency Procedures:
- Chronic Exposure Mitigation: Regular medical screening for nickel allergy (eczema, respiratory sensitization) .
Advanced Research Questions
Q. What mechanistic role does Bis(triphenylphosphine)nickel(II) chloride play in cross-coupling reactions?
Methodological Answer: The compound acts as a precursor to low-coordinate Ni(0) species via phosphine dissociation, enabling oxidative addition into C-X (X = Cl, Br) bonds. Key applications:
Q. How can contradictory reports on catalytic efficiency in C–H activation be resolved?
Methodological Answer: Discrepancies often arise from:
- Moisture Sensitivity: Trace H₂O poisons active Ni(0) centers. Use Karl Fischer titration to verify solvent dryness .
- Ligand Lability: Phosphine dissociation rates vary with solvent polarity. Study via UV-Vis kinetics in DMF vs. THF .
- Substrate Scope: Electron-deficient arenes require higher Ni loading (5–10 mol%) due to slower oxidative addition .
Q. What strategies optimize reaction conditions for nickel-catalyzed reductive eliminations?
Methodological Answer:
- Redox-Active Additives: Ascorbic acid reduces Ni(II) to Ni(0), accelerating turnover .
- Temperature Control: Reactions above 80°C promote ligand loss; use low-temperature NMR to track intermediates .
- Solvent Screening: High-dielectric solvents (DMF) stabilize charged intermediates but may deactivate Ni via coordination .
Q. How should researchers assess environmental risks of Bis(triphenylphosphine)nickel(II) chloride in waste streams?
Methodological Answer:
- Aquatic Toxicity: Acute 96h-LC50 for fish is pH-dependent (toxic at pH <4.5 due to HCl release). Neutralize waste to pH 6–9 before disposal .
- Bioaccumulation: Nickel binds to organic matter; use ICP-MS to quantify residual Ni in treated effluent .
- Regulatory Compliance: Follow EPA guidelines for Ni limits (e.g., <0.1 mg/L in wastewater) .
Q. What analytical methods characterize decomposition products during catalytic applications?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
